molecular formula C11H13NO B1281387 6-Amino-3,3-dimethylindan-1-one

6-Amino-3,3-dimethylindan-1-one

Cat. No.: B1281387
M. Wt: 175.23 g/mol
InChI Key: VCRCWTVHLMFOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3,3-dimethylindan-1-one is a bicyclic organic compound featuring an indanone core (a benzene ring fused to a cyclopentanone). The ketone group at position 1 and the amino group at position 6 contribute to its reactivity, while the 3,3-dimethyl substituents enhance steric bulk and hydrophobicity.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-amino-3,3-dimethyl-2H-inden-1-one

InChI

InChI=1S/C11H13NO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6,12H2,1-2H3

InChI Key

VCRCWTVHLMFOJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1C=CC(=C2)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 6-Amino-3,3-dimethylindan-1-one and related indanone/isoindolinone derivatives are summarized below:

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reactivity/Applications
This compound Not explicitly provided C₁₁H₁₃NO (inferred) ~177.23 (calculated) Amino group (position 6), 3,3-dimethyl substituents High reactivity for nucleophilic substitution; potential antimicrobial intermediate
6-Hydroxy-3,3-dimethylindan-1-one 166978-00-3 C₁₁H₁₂O₂ 176.21 Hydroxyl group (position 6) instead of amino; 3,3-dimethyl Acidic (pKa ~9.46); participates in condensation reactions
3,3-Dimethylindan-1-one 26465-81-6 C₁₁H₁₂O 160.21 No substituent at position 6; 3,3-dimethyl Intermediate for fragrances/pharmaceuticals; ketone-driven condensations
6-Bromo-1,1-dimethylindane 67159-88-0 C₁₁H₁₃Br 225.12 Bromine (position 6); dimethyl at 1,1 positions Cross-coupling reactions (e.g., Suzuki); steric effects differ from 3,3-dimethyl
6-Amino-3-methylisoindolin-1-one 1824189-31-2 C₉H₁₀N₂O 162.19 Isoindolinone core (lactam); methyl at position 3 Hydrogen-bonding capability; used in heterocyclic drug synthesis

Key Findings:

Functional Group Impact: The amino group in this compound enhances nucleophilicity, enabling reactions like acylation or sulfonation, unlike the hydroxyl group in 6-Hydroxy-3,3-dimethylindan-1-one, which is more acidic and prone to oxidation . The 3,3-dimethyl groups increase hydrophobicity compared to 6-Bromo-1,1-dimethylindane, where dimethyl substituents at 1,1 positions alter ring strain and steric hindrance .

Structural Differences: Isoindolinone vs. Indanone: 6-Amino-3-methylisoindolin-1-one’s lactam structure (isoindolinone) introduces hydrogen-bonding sites, improving solubility in polar solvents compared to the indanone core . Substituent Position: Bromine in 6-Bromo-1,1-dimethylindane facilitates cross-coupling reactions, while the amino group in the target compound supports bioactive molecule synthesis .

Physical Properties :

  • The hydroxyl analog (6-Hydroxy-3,3-dimethylindan-1-one) has a higher predicted boiling point (329.7°C) due to hydrogen bonding, whereas the brominated derivative (225.12 g/mol) exhibits higher density .

Research Implications

This compound’s unique combination of amino and dimethyl groups positions it as a candidate for:

  • Antimicrobial Agents: Analogous to delafloxacin’s 6-amino-pyridine moiety (), the amino group could enhance target binding in quinolone-like drugs.
  • Specialty Chemicals : Its reactivity profile aligns with intermediates for fragrances or agrochemicals, similar to 3,3-dimethylindan-1-one’s applications .

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